(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine

Protecting group chemistry Hydrolytic stability Orthogonal deprotection

Procure (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine (CAS 134756-75-5), the definitive chiral, non‑racemic synthon for constructing pyrrolidine-based drug candidates. The TBS protecting group provides 10⁴-fold greater acid stability than TMS, enabling orthogonal deprotection strategies and superior stereochemical fidelity compared to (R)-enantiomers or bulkier TBDPS analogs. A purity of 97% minimizes diastereomeric byproduct formation, simplifying downstream purification. The higher boiling point (235.2 °C) and lower hygroscopicity relative to the unprotected amino alcohol improve distillative purification, handling, and storage at ambient conditions, ensuring reproducible scale-up from milligrams to multi-gram quantities.

Molecular Formula C11H25NOSi
Molecular Weight 215.412
CAS No. 134756-75-5
Cat. No. B2386780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine
CAS134756-75-5
Molecular FormulaC11H25NOSi
Molecular Weight215.412
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1CCCN1
InChIInChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-9-10-7-6-8-12-10/h10,12H,6-9H2,1-5H3/t10-/m0/s1
InChIKeySCSMCZJZQYDACU-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine (CAS 134756-75-5) Procurement & Technical Baseline


(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine is a chiral, non‑racemic building block featuring a pyrrolidine core bearing a tert‑butyldimethylsilyl (TBS)‑protected hydroxymethyl group. The molecule has the linear formula C₁₁H₂₅NOSi, a molecular weight of 215.41 g·mol⁻¹, and predicted physicochemical constants including a density of 0.9±0.1 g/cm³, a boiling point of 235.2±13.0 °C at 760 mmHg, and a flash point of 96.1±19.8 °C . It is widely employed as a chiral synthon and as a protected alcohol intermediate in asymmetric synthesis, medicinal chemistry, and complex natural product construction .

Why a TBS‑Protected (S)‑Pyrrolidine Methanol Cannot Be Replaced by Common Silyl Ether or Enantiomer Analogs


Substituting (S)-2-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine with a trimethylsilyl (TMS) analog, an (R)-enantiomer, or a bulkier tert‑butyldiphenylsilyl (TBDPS) derivative introduces quantifiable divergences in hydrolytic stability, stereochemical fidelity, and subsequent reaction outcomes. The TBS group exhibits ~10⁴‑fold greater acid stability than TMS and ~300‑fold greater than TES, yet it is sufficiently labile to fluoride‑based deprotection, enabling orthogonal synthetic strategies [1]. Conversely, TBDPS is ~250‑fold more acid‑stable than TBS, which can impede timely deprotection in multi‑step sequences [1]. The enantiomeric form of the pyrrolidine core directly dictates the stereochemical course of downstream reactions; even a small enantiomeric impurity in the starting material propagates into the final product, rendering enantiopure procurement a critical selection criterion [2]. These quantitative differences in protective group performance and chirality underpin why in‑class compounds are not interchangeable.

Quantitative Differentiation Evidence for (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine


Acid‑Hydrolytic Stability of the TBS Ether Versus TMS and TBDPS Analogs

The TBS ether of (S)-pyrrolidin-2-ylmethanol is approximately 20,000‑fold more resistant to acid‑catalyzed hydrolysis than the corresponding trimethylsilyl (TMS) ether and roughly 250‑fold less stable than the tert‑butyldiphenylsilyl (TBDPS) ether [1]. This intermediate stability profile permits the TBS group to survive acidic work‑ups and mild acid‑catalyzed transformations while remaining cleavable with fluoride sources, a balance not offered by the extremely labile TMS or the excessively robust TBDPS group [2].

Protecting group chemistry Hydrolytic stability Orthogonal deprotection

Enantiomeric Purity and QC‑Backed Chiral Integrity

The (S)-enantiomer is supplied with a standard purity of 97% and is accompanied by batch‑specific quality control (QC) reports that include NMR, HPLC, and GC analyses . In contrast, the (R)-enantiomer (CAS 474774‑33‑9) is commercially available at 95% purity, and its QC documentation is less uniformly specified across vendors . The availability of detailed QC data for the (S)-enantiomer reduces the risk of introducing uncontrolled stereochemical impurities that can compromise asymmetric induction in subsequent steps [1].

Chiral purity Quality control Asymmetric synthesis

Predicted Physicochemical Profile and Handling Characteristics

The target compound has a predicted boiling point of 235.2±13.0 °C and a flash point of 96.1±19.8 °C, with a density of 0.9±0.1 g/cm³ . The unprotected (S)-pyrrolidin-2-ylmethanol (CAS 23356‑96‑9) exhibits a significantly lower boiling point (approximately 210‑215 °C, depending on source) and is a polar, hygroscopic liquid that requires more stringent handling to prevent water uptake and decomposition. The TBS ether's lower density and higher boiling point facilitate easier isolation by distillation and improved stability during storage and shipping, as reflected in vendor recommendations to keep the product in an inert atmosphere at room temperature .

Physicochemical properties Formulation Process chemistry

High‑Value Application Scenarios for (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine


Stereoselective Synthesis of Chiral Pyrrolidine‑Containing Pharmaceuticals

The (S)-enantiomer serves as a key chiral building block in the construction of pyrrolidine‑based drug candidates, including HIV reverse transcriptase inhibitors and dopamine D4 receptor antagonists. The 97% purity and QC‑verified enantiomeric integrity ensure that the desired stereochemistry is installed with high fidelity, minimizing the formation of diastereomeric byproducts and simplifying downstream purification [1].

Multi‑Step Synthesis Requiring Orthogonal Protecting Group Strategies

In complex molecule synthesis where multiple hydroxyl groups must be sequentially unveiled, the TBS ether's intermediate acid stability (20,000‑fold greater than TMS) [2] allows it to survive conditions that cleave more labile silyl ethers (e.g., TES or TMS) while remaining removable under fluoride conditions that do not affect acid‑labile protecting groups. This orthogonal behavior is essential for the efficient assembly of densely functionalized intermediates [3].

Process Development and Scale‑Up of Protected Amino Alcohol Intermediates

The higher boiling point (235.2 °C) and lower hygroscopicity of the TBS‑protected pyrrolidine relative to the unprotected amino alcohol facilitate distillative purification and long‑term storage under ambient conditions. These handling advantages reduce process complexity and improve yield reproducibility when scaling reactions from milligram to multi‑gram quantities .

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